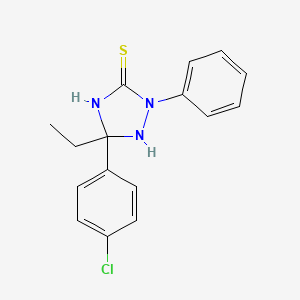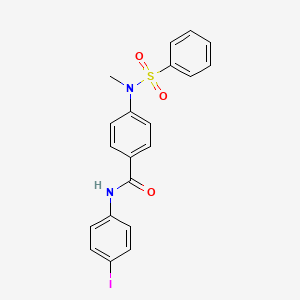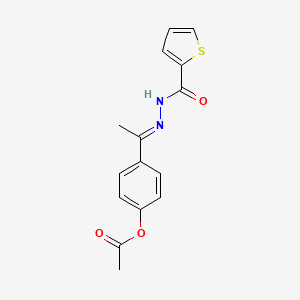
5-(4-Chlorophenyl)-5-ethyl-2-phenyl-1,2,4-triazolidine-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It’s worth noting that this compound belongs to the broader class of 1,2,4-triazolidines , which have diverse applications in medicinal chemistry and materials science.
5-(4-Chlorophenyl)-5-ethyl-2-phenyl-1,2,4-triazolidine-3-thione: is a chemical compound with an intriguing structure. Let’s break it down:
Preparation Methods
- Starting from 4-chlorobenzoic acid , researchers have synthesized this compound through a six-step process:
Esterification: 4-chlorobenzoic acid reacts with methanol to form an ester.
Hydrazination: The ester undergoes hydrazination to introduce a hydrazine group.
Salt Formation: The hydrazine intermediate forms a salt.
Cyclization: Cyclization of the salt leads to the formation of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol (the precursor).
Sulfonyl Chloride Formation: The precursor is converted into sulfonyl chloride.
Nucleophilic Attack: Nucleophilic attack by amines yields the title sulfonamides (7a-7j).
- Notably, compounds 7b and 7i exhibit anti-tobacco mosaic virus activity .
Chemical Reactions Analysis
- This compound can undergo various reactions, including oxidation , reduction , and substitution .
- Common reagents include chlorine , sulfur , and amines .
- Major products depend on the specific reaction conditions.
Scientific Research Applications
Medicine: Investigate its potential as an antiviral agent or explore its interactions with biological targets.
Chemistry: Study its reactivity and design derivatives for specific purposes.
Industry: Consider applications in agriculture (e.g., herbicides) or materials science.
Mechanism of Action
- The exact mechanism remains an active area of research.
- Potential molecular targets could include enzymes or receptors related to viral replication or cellular processes.
Comparison with Similar Compounds
- Highlight the uniqueness of this compound compared to other 1,3,4-thiadiazoles.
1,3,4-Thiadiazoles: exhibit diverse bioactivities.
Properties
Molecular Formula |
C16H16ClN3S |
|---|---|
Molecular Weight |
317.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-5-ethyl-2-phenyl-1,2,4-triazolidine-3-thione |
InChI |
InChI=1S/C16H16ClN3S/c1-2-16(12-8-10-13(17)11-9-12)18-15(21)20(19-16)14-6-4-3-5-7-14/h3-11,19H,2H2,1H3,(H,18,21) |
InChI Key |
KMUFVCVGOAAKNE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(NC(=S)N(N1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromophenyl)-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B11659176.png)
![4-{(E)-[({[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B11659177.png)
![1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)pentan-1-one](/img/structure/B11659178.png)
![6-Tert-butyl-2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11659186.png)
![ethyl (2Z)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11659194.png)
![4-[benzyl(methylsulfonyl)amino]-N-(2,4-dimethoxyphenyl)benzamide](/img/structure/B11659197.png)

![ethyl 6-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11659235.png)
![3-(4-hydroxyphenyl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4(3H)-one](/img/structure/B11659240.png)
![6-Amino-3-propyl-4-(2,4,6-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11659243.png)
![(6Z)-6-{3-bromo-5-ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11659262.png)
![N-(3,4-Dimethylphenyl)-2-{[(3,4-dimethylphenyl)carbamoyl]amino}benzamide](/img/structure/B11659264.png)
![3-[4-(2-methylpropyl)phenyl]-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11659266.png)

